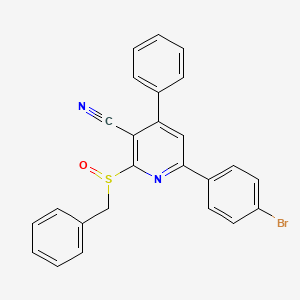
ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
概要
説明
ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: is a complex organic compound that belongs to the class of dihydropyrimidinones (DHPMs). These compounds are known for their diverse pharmacological properties and are often synthesized for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be achieved using the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using the same Biginelli reaction with optimized conditions to ensure high yield and purity. The reaction typically involves the use of hydrochloric acid as a catalyst and can be carried out in a one-pot process, making it suitable for large-scale production .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and phenyl rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the piperidine and phenyl rings.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives of the piperidine ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds .
Biology and Medicine: ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has been investigated for its potential anticancer properties. It acts as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis, leading to cell cycle arrest and apoptosis .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties .
作用機序
The compound exerts its effects primarily by inhibiting kinesin-5, an enzyme crucial for the separation of genetic material during cell division. This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets include the microtubules involved in mitosis .
類似化合物との比較
Monastrol: Another DHPM known for its kinesin-5 inhibitory activity.
LaSOM® 293: A similar compound synthesized using the Biginelli reaction.
Uniqueness: ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific substitution pattern, which enhances its pharmacological activity and makes it a valuable compound for further research and development .
特性
IUPAC Name |
ethyl 4-(4-methylphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-25-18(24)15-16(14-9-7-13(2)8-10-14)20-19(21-17(15)23)22-11-5-4-6-12-22/h7-10,15-16H,3-6,11-12H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUWBOVYIVTGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-amino-4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4545307.png)

![4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4545314.png)
![N'-[(2-CHLOROPHENYL)METHYL]-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B4545319.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4545327.png)
![N-(3-chlorophenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4545331.png)
![4-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]benzoic acid](/img/structure/B4545337.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-2-methylbenzamide](/img/structure/B4545341.png)
![3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B4545349.png)
![3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4545352.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4545357.png)
![2-[(2,4-dichlorobenzoyl)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4545365.png)
![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4545370.png)
![4-[methyl(phenylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4545392.png)
